

NSC111552 chemical structure and properties

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Compound of Interest

Compound Name: NSC111552

Cat. No.: B1664556

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In-Depth Technical Guide to NSC111552

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC111552, also identified by its CAS number 40420-48-2, is a small molecule inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase), an essential enzyme for viral replication and immune evasion. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **NSC111552**, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of **NSC111552** as a potential antiviral therapeutic.

Chemical Structure and Properties

NSC111552 is chemically known as 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one. Its structure is characterized by a dihydroxynaphthalene core with an acetyl group substituent.

Table 1: Chemical Identifiers and Properties of NSC111552



Identifier	Value
IUPAC Name	1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one[1] [2][3]
CAS Number	40420-48-2[1][2][3][4][5]
Molecular Formula	C12H10O3[1][2][3][4]
Molecular Weight	202.21 g/mol [1][2][3][4]
SMILES String	OC1=C2C(C=CC=C2)=C(O)C=C1C(C)=O[1][5]
Appearance	Solid powder[1]
Purity	>98%[1]
Solubility	Soluble in Methanol[2]

Storage Conditions: For long-term storage, it is recommended to keep **NSC111552** at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is shipped under ambient temperature as a non-hazardous chemical.[1]

Biological Activity

NSC111552 has been identified as a potent inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase). This enzyme plays a crucial role in the methylation of the viral RNA cap, which is essential for viral RNA stability, translation, and evasion of the host's innate immune system.

Table 2: In Vitro Biological Activity of **NSC111552**

Value	Description
	Inhibition of the binding of fluorescently labeled S-
5.1 μΜ	adenosyl-L-homocysteine (FL- NAH) to the SARS-CoV-2 NSP14 MTase.[4]



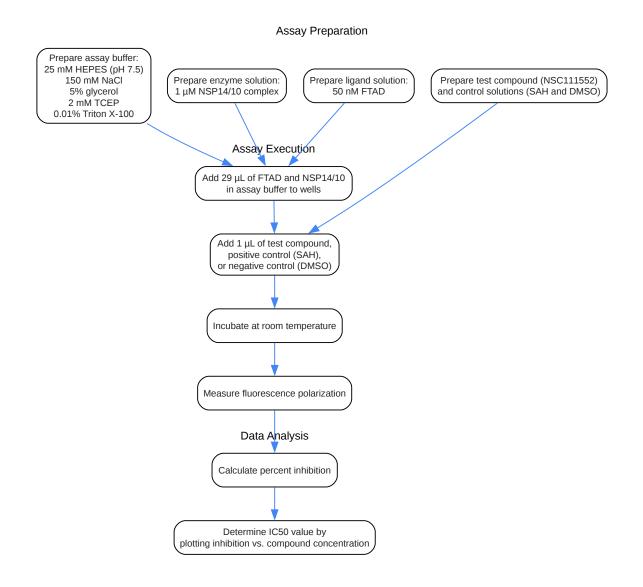
The inhibitory activity of **NSC111552** on the NSP14 MTase suggests its potential as an antiviral agent against SARS-CoV-2 and possibly other coronaviruses.

Experimental Protocols SARS-CoV-2 NSP14 MTase Inhibition Assay

The inhibitory activity of **NSC111552** against the SARS-CoV-2 NSP14 MTase was determined using a fluorescence polarization (FP)-based high-throughput screening assay. This assay measures the displacement of a fluorescently labeled ligand (FL-NAH) from the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme.

Workflow for NSP14 MTase Inhibition Assay:





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Caption: Workflow of the fluorescence polarization-based NSP14 MTase inhibition assay.



Detailed Steps:

- Assay Buffer Preparation: The assay buffer consists of 25 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, 2 mM TCEP, and 0.01% Triton X-100.
- Reagent Preparation:
 - $\circ\,$ A solution containing 1 μM of the NSP14/10 protein complex is prepared in the assay buffer.
 - A solution of 50 nM FTAD (a fluorescently labeled SAM analog) is prepared in the assay buffer.
 - Serial dilutions of NSC111552 are prepared. S-adenosyl-L-homocysteine (SAH) is used as a positive control, and DMSO is used as a negative control.
- Assay Procedure:
 - o In a 96-well plate, 29 μL of the FTAD and NSP14/10 mixture is added to each well.
 - 1 μL of the serially diluted **NSC111552**, SAH, or DMSO is added to the respective wells.
 - The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
- Data Acquisition and Analysis:
 - The fluorescence polarization of each well is measured using a suitable plate reader.
 - The percent inhibition is calculated relative to the positive and negative controls.
 - The IC₅₀ value is determined by fitting the dose-response curve of percent inhibition versus the logarithm of the compound concentration.

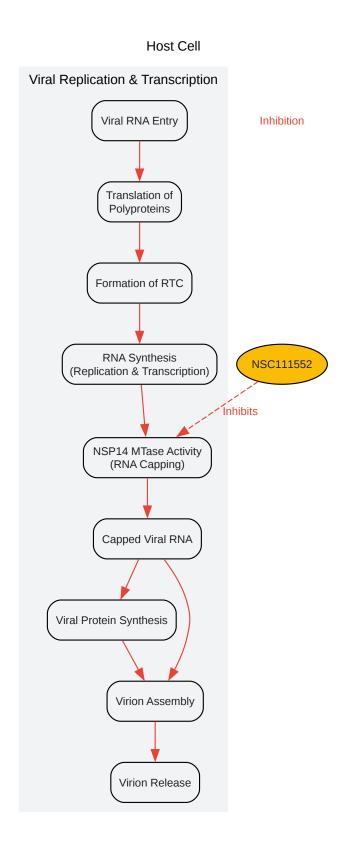
Signaling Pathway Context

NSC111552 targets the NSP14 MTase, which is a critical component of the coronavirus replication-transcription complex (RTC). The inhibition of this enzyme disrupts the viral life



cycle.

Diagram of the Role of NSP14 in the Viral Life Cycle:





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Caption: Simplified overview of the coronavirus life cycle and the inhibitory action of **NSC111552**.

Conclusion

NSC111552 is a promising small molecule inhibitor of the SARS-CoV-2 NSP14 MTase. Its well-defined chemical structure and demonstrated in vitro activity provide a solid foundation for further preclinical development. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers investigating the therapeutic potential of **NSC111552** and other inhibitors of viral methyltransferases. Further studies are warranted to evaluate its efficacy and safety in more complex biological systems.

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